4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C18H13BrFNO4 and its molecular weight is 406.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.00120 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
One key aspect of research involving compounds like 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is their synthesis and structural characterization. Studies have described the synthesis of related heterocyclic compounds and their characterization using techniques such as NMR, IR, and X-ray crystallography. For instance, the synthesis of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives and their structural analysis have been reported, highlighting their potential as protein-tyrosine kinase (PTK) inhibitors (Ning Li et al., 2017). Similarly, the creation and examination of benzimidazole derivatives containing various heterocyclic rings were conducted, demonstrating their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (E. Menteşe, S. Ülker, B. Kahveci, 2015).
Biological Activities and Applications
Another significant area of research is the evaluation of biological activities and therapeutic applications. Various studies have shown that related compounds exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, the antimicrobial activities of novel 1,2,4-triazol derivatives were investigated, revealing their potential against different bacterial and fungal strains (A. Kaneria et al., 2016). Additionally, compounds with bromophenol groups have been synthesized and shown to exhibit selective cytotoxicity against human cancer cell lines, suggesting their application in cancer therapy (Xiuli Xu et al., 2004).
Material Science and Other Applications
Research on these compounds is not limited to biological activities; they also find applications in material science and as intermediates in the synthesis of complex molecules. For example, studies on the synthesis of oxazolone scaffolds for asymmetric synthesis highlight their utility in creating a variety of structurally diverse and biologically active compounds (B. Trost, K. Dogra, M. Franzini, 2004).
Properties
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO4/c1-23-15-8-10(6-13(19)16(15)24-2)7-14-18(22)25-17(21-14)11-4-3-5-12(20)9-11/h3-9H,1-2H3/b14-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXAWJGHDGBFED-AUWJEWJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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